

# Atezolizumab in Muscle-Invasive Bladder Cancer: An Analysis of the S1806 Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SSE1806   |
| Cat. No.:      | B12392303 |

[Get Quote](#)

An ongoing Phase III randomized clinical trial, S1806, is evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the experimental atezolizumab-based regimen against the current standard of care, incorporating available data and experimental protocols for researchers, scientists, and drug development professionals.

## Mechanism of Action: Atezolizumab

Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).<sup>[1][2][3]</sup> PD-L1 can be expressed on tumor cells and tumor-infiltrating immune cells.<sup>[4]</sup> Its binding to the PD-1 and B7.1 receptors on T-cells suppresses cytotoxic T-cell activity, allowing cancer cells to evade the immune system.<sup>[4][5]</sup> Atezolizumab blocks this interaction, thereby restoring the anti-tumor immune response.<sup>[3][5]</sup>

## S1806 Trial: Experimental Protocol

The S1806 trial is a large-scale study designed to assess whether the addition of atezolizumab to concurrent chemoradiotherapy improves outcomes for patients with MIBC.

**Patient Population:** The study enrolls patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.<sup>[6][7]</sup> Patients undergo a maximal transurethral resection of the bladder tumor (TURBT) before randomization.<sup>[6]</sup>

## Treatment Arms:

- Standard of Care (Control Arm): Patients receive trimodality therapy, which consists of concurrent chemoradiotherapy (CRT).[8][9] The specific chemotherapy regimens used include gemcitabine, cisplatin, fluorouracil, and mitomycin-C.[10][11]
- Experimental Arm: Patients receive the standard of care (concurrent chemoradiotherapy) plus atezolizumab.[8][9] Atezolizumab is administered every three weeks for six months.[8][9]

Primary Endpoint: The primary outcome measured is bladder intact event-free survival (BI-EFS).[12][13] This endpoint includes events such as the histological presence of muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[12]

## Comparative Data: Safety and Toxicity

Final efficacy data from the S1806 trial are not yet mature. However, interim safety analyses have been presented, providing insights into the toxicity profile of the combination therapy.

| Adverse Event Category                               | Atezolizumab + CRT Arm<br>(n=113)                      | CRT Alone Arm (n=100)                  |
|------------------------------------------------------|--------------------------------------------------------|----------------------------------------|
| Grade 3 or Higher Toxicities<br>(Overall)            | 58% (65 patients)                                      | 44% (44 patients)                      |
| Most Common Toxicities                               | Hematological                                          | Hematological                          |
| Immune-Related Adverse<br>Events (Grade 3 or Higher) | Reported                                               | Not specified as a primary<br>category |
| Grade 3 or Higher Colitis                            | Not reported                                           | Not applicable                         |
| Grade 3 Radiation Cystitis<br>(Treatment-Related)    | 1 patient (diagnosed after<br>atezolizumab completion) | Not specified                          |

Data from an updated safety report on 213 patients as of October 2022.[9][12]

The initial safety data indicate that while there is a higher incidence of Grade 3 or higher toxicities in the atezolizumab arm, most of these are hematological and not considered immune-related by the investigators.[9][12] No new significant safety concerns have been identified, and the trial has continued to enroll patients.[9][12]

## Experimental Workflow and Signaling Pathway Diagrams

To visually represent the trial design and the mechanism of atezolizumab, the following diagrams have been generated using Graphviz.



[Click to download full resolution via product page](#)

### S1806 Clinical Trial Workflow



[Click to download full resolution via product page](#)

### Atezolizumab Mechanism of Action

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Atezolizumab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atezolizumab: A novel PD-L1 inhibitor in cancer therapy with a focus in bladder and non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 5. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 6. S1806 | SWOG [swog.org]
- 7. Facebook [cancer.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 10. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 11. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 12. urotoday.com [urotoday.com]
- 13. S1806 - NRG Oncology [nrgoncology.org]
- To cite this document: BenchChem. [Atezolizumab in Muscle-Invasive Bladder Cancer: An Analysis of the S1806 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392303#efficacy-of-atezolizumab-in-s1806-vs-standard-of-care>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)